molecular formula C16H14Cl2N2O2 B4062253 N'-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide

N'-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide

Cat. No.: B4062253
M. Wt: 337.2 g/mol
InChI Key: DSVFCLPZMXFUNN-UHFFFAOYSA-N
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Description

N’-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound is characterized by the presence of dichlorophenyl and methylphenyl groups attached to an oxamide core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide linkage. The reaction conditions may include:

  • Solvent: Dichloromethane or toluene
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N’-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-dichlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide
  • N’-(3,5-dichlorophenyl)-N-[(4-fluorophenyl)methyl]oxamide
  • N’-(3,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide

Uniqueness

N’-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the specific combination of dichlorophenyl and methylphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10-2-4-11(5-3-10)9-19-15(21)16(22)20-14-7-12(17)6-13(18)8-14/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVFCLPZMXFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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